1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
Overview
Description
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused with a 1,2,3-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety have been shown to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through the formation of hydrogen bonds or other types of interactions, leading to changes in the target’s function.
Biochemical Pathways
Given its potential inhibitory activity against the carbonic anhydrase-ii enzyme , it may affect pathways related to this enzyme, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport.
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These properties may influence the compound’s bioavailability.
Result of Action
Compounds containing the 1h-1,2,3-triazole moiety have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This suggests that the compound may reduce the activity of this enzyme, potentially affecting processes such as pH regulation and CO2 transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
1,3-Dipolar Cycloaddition:
Combination of Rings: The pyrrolidine and triazole rings are then combined under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .
Scientific Research Applications
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
- ®-1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
Uniqueness
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-pyrrolidin-3-yltriazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAVKKCPYFVAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-41-1 | |
Record name | 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.